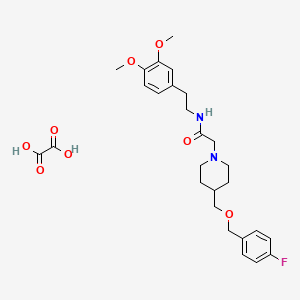

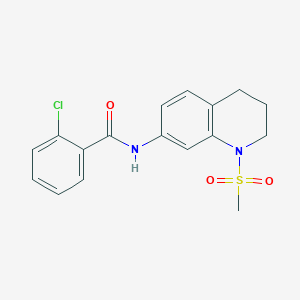

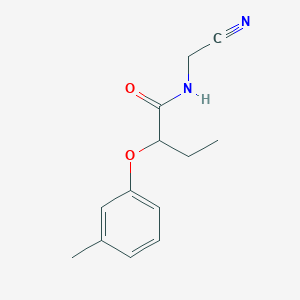

![molecular formula C16H13N3O3 B2944217 2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034272-85-8](/img/structure/B2944217.png)

2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the Diels–Alder reaction of furans, which is a versatile tool in synthetic organic chemistry . Electron-poor 2-formylfurans can directly engage in Diels–Alder couplings . The key to success is the use of an aqueous medium, which supplies an additional thermodynamic driving force by coupling the unfavorable DA equilibrium to the exergonic hydration of the carbonyl functionality in the adducts to form geminal diols .Chemical Reactions Analysis

The Diels–Alder reaction of furans is a common reaction involving furan derivatives . This reaction generally proceeds chemoselectively under mild conditions, often without the need for a catalyst . The substitution pattern of the furan diene strongly modulates reactivity .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

2-Amino-4,5-diphenylfuran-3-carbonitrile, a related compound, has been utilized as a building block for synthesizing new furo[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating its potential in heterocyclic synthesis (El-Shahawi & El-ziaty, 2017).

Synthesis of Biologically Active Compounds

Research indicates that arylmethylidene derivatives of furan-2(3H)-ones, which are closely related to the chemical , are significant for synthesizing various heterocyclic compounds. These compounds contain pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series, hinting at biological activity potentials (Aniskova, Grinev, & Yegorova, 2017).

Novel Class of Compounds

The synthesis of 1,2-dihydrofuro[3,4-d]pyrimidines, starting from dimethyl furan-3,4-dicarboxylate, indicates the versatility of furan-based compounds in creating novel classes of compounds for further research and potential applications (Yilmaz & Kaçan, 2017).

Antimicrobial Activity

Compounds like ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have been converted into derivatives with antimicrobial activity, suggesting the potential of furan-based compounds, including 2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, in this field (Ravindra, Vagdevi, & Vaidya, 2008).

Synthesis of Functionalized Compounds

Research on 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione, a compound similar in structure, shows the potential for synthesizing functionalized 1H-Pyrimidine-2-ones/thiones, pyridazine, and imidazole, indicating broad applicability in chemical synthesis (Sarıpınar et al., 2006).

Novel Synthesis Methods

The development of new synthesis methods for novel 1,2-dihydrofuro[3,4-d]pyrimidines highlights the expanding research and application of furan-based compounds in chemical synthesis (Koza et al., 2009).

Eigenschaften

IUPAC Name |

5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(11-5-8-22-10-11)18-7-4-13-12(9-18)16(21)19-6-2-1-3-14(19)17-13/h1-3,5-6,8,10H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPXVGZMTRXXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

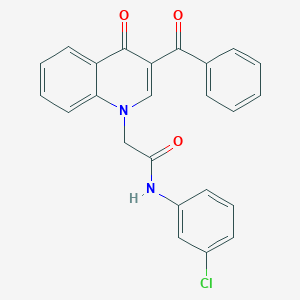

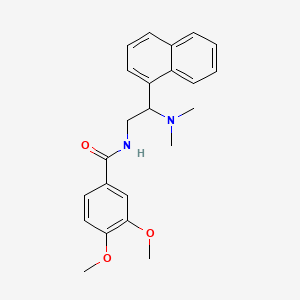

![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)

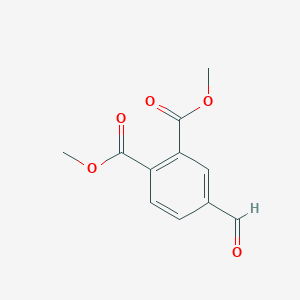

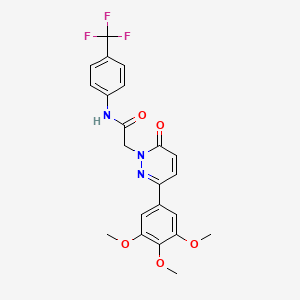

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)

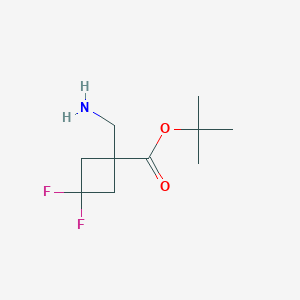

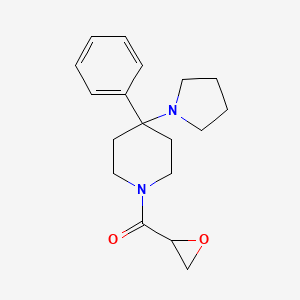

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)

![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)

![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)